molecular formula C16H14ClN3 B4236063 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B4236063
M. Wt: 283.75 g/mol
InChI Key: KMKTWQPDDKSQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.

Mechanism of Action

1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine binds to the CB1 and CB2 receptors in the central nervous system and immune system, respectively. This binding activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules, which can have a variety of effects on the body. 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and the specific receptor subtype.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain and inflammation, reduce seizure activity, and inhibit tumor growth. Additionally, 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have effects on mood and behavior, and has been investigated for its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its stability in solution. However, there are also limitations to its use in lab experiments, including its potential for toxicity at high concentrations and its potential to interact with other compounds in the experimental system.

Future Directions

There are many potential future directions for research on 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These include investigating its potential use in the treatment of neuropathic pain, epilepsy, and multiple sclerosis, as well as its potential use in cancer therapy. Additionally, further research is needed to understand the specific mechanisms of action of 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and to identify potential side effects and interactions with other compounds. Finally, there is a need for the development of new synthetic cannabinoids with improved therapeutic properties and reduced potential for toxicity.

Scientific Research Applications

1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and multiple sclerosis. Additionally, 1-(4-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have anti-tumor effects in certain types of cancer, and has been investigated for its potential use in cancer therapy.

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-15(12-5-3-2-4-6-12)16(18)20(19-11)14-9-7-13(17)8-10-14/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKTWQPDDKSQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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